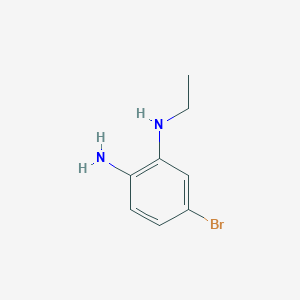
5-bromo-N1-ethylbenzene-1,2-diamine
Descripción general
Descripción
5-bromo-N1-ethylbenzene-1,2-diamine is a chemical compound with the CAS Number: 1162695-95-5 . It has a molecular weight of 215.09 and is typically stored at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-N~2~-ethyl-1,2-benzenediamine . The InChI code for this compound is 1S/C8H11BrN2/c1-2-11-8-5-6 (9)3-4-7 (8)10/h3-5,11H,2,10H2,1H3 .Physical And Chemical Properties Analysis
5-bromo-N1-ethylbenzene-1,2-diamine is an oil with a molecular weight of 215.09 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Polymer Synthesis
One of the applications of brominated aromatic compounds is in the synthesis of polymers. For instance, 5-(Bromomethyl)-1,3-dihydroxybenzene has been used for the one-pot synthesis of hyperbranched polyethers. These polymers exhibit a large number of phenolic hydroxyl groups which can be modified through acylation, benzylation, or silylation, demonstrating the versatility of brominated compounds in polymer chemistry (Uhrich et al., 1992).
Coordination Chemistry
Brominated aromatic compounds are also significant in coordination chemistry. A study described the synthesis of Pd(II) and Ni(II) complexes containing an asymmetric Schiff base ligand derived from the reaction of a related compound with nickel(II) and palladium(II) salts. These complexes were characterized using various spectroscopic techniques, highlighting the role of brominated aromatic compounds in forming coordination compounds with potential applications in catalysis and materials science (Kargar et al., 2020).
Organic Synthesis
Additionally, brominated benzene derivatives serve as valuable precursors in organic synthesis, facilitating the creation of complex molecules through reactions like regioselective bromination and halogen/metal permutations. This utility underscores their importance in synthetic organic chemistry for constructing diverse molecular structures (Diemer et al., 2011).
Solid-State Chemistry
Research on brominated benzene derivatives has extended into solid-state chemistry, exploring their structural properties and phase transition behavior. For example, 1,4-dibromo-2,3,5,6-tetramethylbenzene has been studied for its order–disorder phase transition, providing insight into the dynamic properties of such compounds in the solid state (Zhou et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is plausible that it may influence pathways involving aromatic compounds or those susceptible to electrophilic aromatic substitution .
Pharmacokinetics
Like other small molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds, potentially altering their function .
Propiedades
IUPAC Name |
4-bromo-2-N-ethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZLNPSALVZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N1-ethylbenzene-1,2-diamine | |
CAS RN |
1162695-95-5 | |
| Record name | 5-bromo-1-N-ethylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

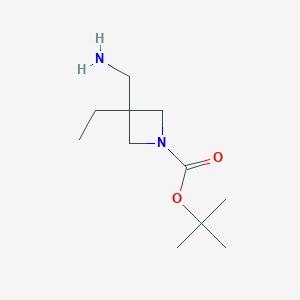
![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
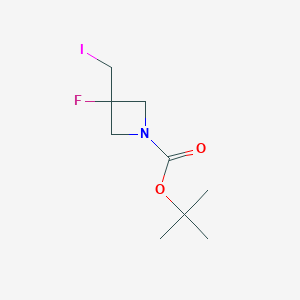
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
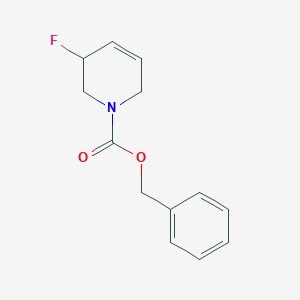
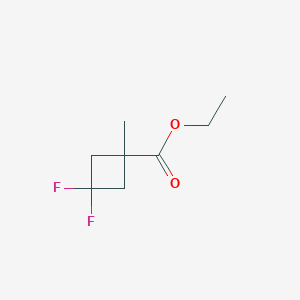
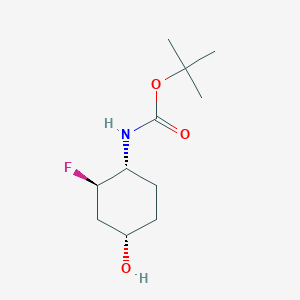
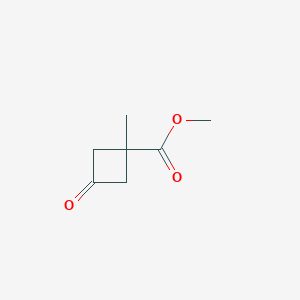
![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)
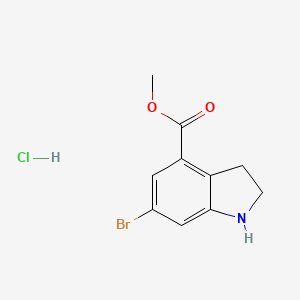
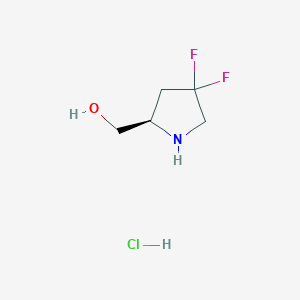
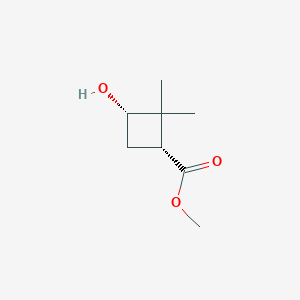
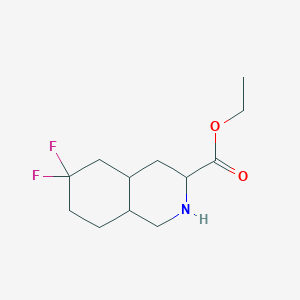
![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)